3-Bromo-6-methylpicolinic acid
Overview
Description
3-Bromo-6-methylpicolinic acid: is an organic compound that contains both bromine and a picolinic acid moiety. It has been studied for its potential biological and medicinal properties, as well as for its usefulness in materials science.
Scientific Research Applications
Chemistry: 3-Bromo-6-methylpicolinic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its potential role in cancer treatment.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Safety and Hazards
The safety information available indicates that 3-Bromo-6-methylpicolinic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
While specific future directions for 3-Bromo-6-methylpicolinic acid are not available, research into similar compounds, such as picolinic acid and its derivatives, continues to be an active area of study . These compounds are being explored for their potential uses in various fields, including as synthetic auxin herbicides .
Mechanism of Action
Target of Action
Picolinic acid derivatives have been known to act as organic ligands forming metal-organic complexes
Mode of Action
As a derivative of picolinic acid, it may interact with its targets through the formation of metal-organic complexes . The bromine atom and the methyl group attached to the picolinic acid core could influence the binding affinity and specificity to its targets. More detailed studies are required to elucidate the precise interactions.
Biochemical Pathways
Picolinic acid derivatives have been implicated in various biochemical processes due to their ability to form metal-organic complexes
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.43, which could influence its absorption and distribution .
Result of Action
Given its potential to form metal-organic complexes, it might influence various cellular processes . .
Biochemical Analysis
Biochemical Properties
3-Bromo-6-methylpicolinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator. For instance, this compound can bind to the active sites of certain enzymes, thereby affecting their catalytic activity. This interaction can lead to changes in the metabolic flux and the levels of metabolites within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, thereby modulating the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert conditions but can degrade over time when exposed to light or air . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect the metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. Additionally, this compound can influence the levels of metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution can affect its activity and function, as it may concentrate in areas where it can interact with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence metabolic processes and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylpicolinic acid typically involves the bromination of 6-methylpicolinic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-methylpicolinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Organolithium or Grignard reagents in anhydrous ether.
Oxidation Reactions: Potassium permanganate in an aqueous medium.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution Reactions: Various substituted picolinic acids.
Oxidation Reactions: this compound is converted to 3-Bromo-6-carboxypicolinic acid.
Reduction Reactions: this compound is converted to 3-Bromo-6-methylpicolinic alcohol.
Comparison with Similar Compounds
- 6-Bromo-3-methylpicolinic acid
- 5-Bromopicolinic acid
- 2-Bromo-5-methylpyridine
Comparison: 3-Bromo-6-methylpicolinic acid is unique due to the specific positioning of the bromine and methyl groups on the picolinic acid moiety. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the bromine atom at the 3-position and the methyl group at the 6-position can influence the compound’s reactivity and binding affinity to molecular targets .
Properties
IUPAC Name |
3-bromo-6-methylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOLBWQGTJFFIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619765 | |
Record name | 3-Bromo-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779344-30-8 | |
Record name | 3-Bromo-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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